molecular formula C22H14F8O4 B5267470 (2Z,8Z)-4,4,5,5,6,6,7,7-octafluoro-3,8-dihydroxy-1,10-diphenyldeca-2,8-diene-1,10-dione

(2Z,8Z)-4,4,5,5,6,6,7,7-octafluoro-3,8-dihydroxy-1,10-diphenyldeca-2,8-diene-1,10-dione

Cat. No.: B5267470
M. Wt: 494.3 g/mol
InChI Key: NHLMYTLBAXSNQA-NFLUSIDLSA-N
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Description

(2Z,8Z)-4,4,5,5,6,6,7,7-octafluoro-3,8-dihydroxy-1,10-diphenyldeca-2,8-diene-1,10-dione is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,8Z)-4,4,5,5,6,6,7,7-octafluoro-3,8-dihydroxy-1,10-diphenyldeca-2,8-diene-1,10-dione typically involves multiple steps, starting from simpler organic molecules. The process often includes the introduction of fluorine atoms through fluorination reactions, which can be achieved using reagents such as elemental fluorine or fluorinating agents like xenon difluoride. The hydroxyl groups are introduced through hydroxylation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Solvent extraction and chromatography techniques are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

(2Z,8Z)-4,4,5,5,6,6,7,7-octafluoro-3,8-dihydroxy-1,10-diphenyldeca-2,8-diene-1,10-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(2Z,8Z)-4,4,5,5,6,6,7,7-octafluoro-3,8-dihydroxy-1,10-diphenyldeca-2,8-diene-1,10-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways involving fluorinated compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z,8Z)-4,4,5,5,6,6,7,7-octafluoro-3,8-dihydroxy-1,10-diphenyldeca-2,8-diene-1,10-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, while the hydroxyl groups facilitate hydrogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z,8Z)-4,4,5,5,6,6,7,7-octafluoro-3,8-dihydroxy-1,10-diphenyldeca-2,8-diene-1,10-dione stands out due to its high degree of fluorination and the presence of multiple hydroxyl groups, which confer unique chemical reactivity and biological activity

Properties

IUPAC Name

(1Z,9Z)-4,4,5,5,6,6,7,7-octafluoro-1,10-dihydroxy-1,10-diphenyldeca-1,9-diene-3,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F8O4/c23-19(24,17(33)11-15(31)13-7-3-1-4-8-13)21(27,28)22(29,30)20(25,26)18(34)12-16(32)14-9-5-2-6-10-14/h1-12,31-32H/b15-11-,16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLMYTLBAXSNQA-NFLUSIDLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C(C(C(C(C(=O)C=C(C2=CC=CC=C2)O)(F)F)(F)F)(F)F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(=O)/C=C(\O)/C2=CC=CC=C2)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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